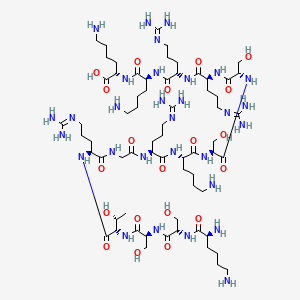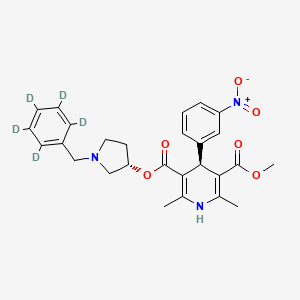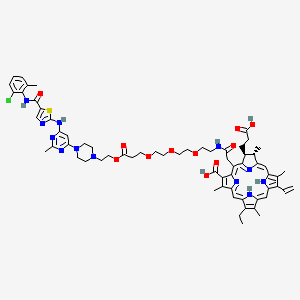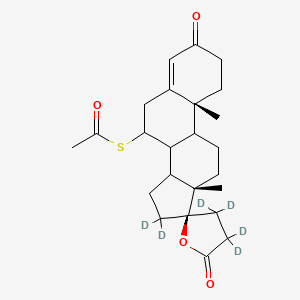
H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is a peptide consisting of a sequence of amino acids: lysine, serine, threonine, arginine, and glycine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
Chemistry
Peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, such peptides can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
Therapeutically, peptides are explored for their potential as drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their biocompatibility and functional versatility.
Mécanisme D'action
The mechanism of action of peptides like H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Lys-Leu-Ser-Ser-Ile-Glu-Ser-Asp-Val-OH
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys
Uniqueness
H-Lys-Ser-Ser-Thr-Arg-Gly-Arg-Lys-Ser-Ser-Arg-Arg-Lys-Lys-OH is unique due to its specific sequence, which imparts distinct biological activities and potential therapeutic applications. The presence of multiple arginine and lysine residues may enhance its interaction with negatively charged molecules, such as nucleic acids or cell membranes.
Propriétés
Formule moléculaire |
C66H128N30O20 |
|---|---|
Poids moléculaire |
1661.9 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H128N30O20/c1-35(101)49(96-60(113)47(34-100)95-58(111)44(31-97)92-50(103)36(71)14-2-6-22-67)61(114)90-37(18-10-26-80-63(72)73)51(104)84-30-48(102)85-38(19-11-27-81-64(74)75)52(105)86-40(16-4-8-24-69)56(109)93-46(33-99)59(112)94-45(32-98)57(110)89-42(21-13-29-83-66(78)79)54(107)88-41(20-12-28-82-65(76)77)53(106)87-39(15-3-7-23-68)55(108)91-43(62(115)116)17-5-9-25-70/h35-47,49,97-101H,2-34,67-71H2,1H3,(H,84,104)(H,85,102)(H,86,105)(H,87,106)(H,88,107)(H,89,110)(H,90,114)(H,91,108)(H,92,103)(H,93,109)(H,94,112)(H,95,111)(H,96,113)(H,115,116)(H4,72,73,80)(H4,74,75,81)(H4,76,77,82)(H4,78,79,83)/t35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,49+/m1/s1 |
Clé InChI |
DQWINPDPHQHDTE-PJUOYJLFSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
SMILES canonique |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)

![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid](/img/structure/B12371427.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)



![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)
